REACTION_CXSMILES
|
[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][C:4]([OH:6])=[O:5].[OH-].[K+:10]>O>[C:1]([O-:8])(=[O:7])[CH2:2][CH2:3][C:4]([O-:6])=[O:5].[K+:10].[K+:10] |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)O)(=O)O
|
Name
|
|
Quantity
|
10 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
solid
|
Quantity
|
8 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
potassium succinate
|
Type
|
product
|
Smiles
|
C(CCC(=O)[O-])(=O)[O-].[K+].[K+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 19 L |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |